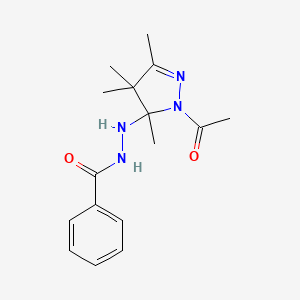
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It is a potent agonist of the μ-opioid receptor and has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications.
Wirkmechanismus
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide acts as a potent agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain perception, reward, and addiction. Activation of the μ-opioid receptor by N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide leads to the inhibition of neurotransmitter release, which results in pain relief and other physiological effects.
Biochemical and Physiological Effects:
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have sedative and respiratory depressant effects, which can lead to overdose and death. Other physiological effects of N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide include pupil constriction, decreased gastrointestinal motility, and decreased heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications. Its advantages include its potency as an analgesic and its ability to activate the μ-opioid receptor. However, its limitations include its potential for abuse and overdose, as well as its potential to cause respiratory depression and other adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide, including the development of new pain medications that target the μ-opioid receptor, the study of the role of the μ-opioid receptor in addiction and reward, and the development of new treatments for opioid addiction and overdose. Other future directions for research on N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide include the development of new synthetic opioids that have improved safety profiles and the study of the pharmacokinetics and pharmacodynamics of N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide in humans.
Synthesemethoden
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide can be synthesized from a variety of precursor chemicals, including indanone, nitroethane, and pyridine. The synthesis usually involves a multi-step process that includes reduction, alkylation, and acylation reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications. It has been shown to have potent analgesic effects in animal models of pain and has been used to study the role of the μ-opioid receptor in pain perception.
Eigenschaften
IUPAC Name |
N-methyl-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24(17-18-8-7-11-23-16-18)21(26)22(25-12-5-2-6-13-25)14-19-9-3-4-10-20(19)15-22/h3-4,7-11,16H,2,5-6,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBCUGDOLWROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-iodophenyl)hydrazone]](/img/structure/B5217621.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)

![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)
![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)
![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
